

# 7-O-Prenylscopoletin: A Comprehensive Spectroscopic and Biological Analysis

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Compound of Interest		
Compound Name:	7-O-Prenylscopoletin	
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[City, State] – A detailed technical guide on the spectroscopic analysis of **7-O-Prenylscopoletin**, a naturally occurring coumarin, has been compiled to serve as a valuable resource for researchers, scientists, and professionals in drug development. This whitepaper provides an in-depth examination of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data, alongside detailed experimental protocols and an exploration of its biological significance.

**7-O-Prenylscopoletin**, a derivative of scopoletin, is a subject of growing interest in the scientific community due to its potential therapeutic properties, including anti-inflammatory and antioxidant activities. This guide aims to provide a comprehensive understanding of its chemical structure and biological functions through meticulous spectroscopic data analysis.

## **Spectroscopic Data Analysis**

The structural elucidation of **7-O-Prenylscopoletin** has been achieved through a combination of modern spectroscopic techniques. The following tables summarize the key quantitative data obtained from <sup>1</sup>H NMR, <sup>13</sup>C NMR, Mass Spectrometry, and Infrared Spectroscopy.

## <sup>1</sup>H NMR (Proton Nuclear Magnetic Resonance) Spectroscopic Data



The  $^1H$  NMR spectrum provides detailed information about the proton environment in the molecule. The chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to a standard reference.

Proton	Chemical Shift (δ ppm)	Multiplicity	Coupling Constant (J Hz)
H-3	6.25	d	9.5
H-4	7.61	d	9.5
H-5	6.84	s	
H-8	6.91	S	-
OCH <sub>3</sub>	3.94	S	
H-1'	4.67	d	6.6
H-2'	5.49	t	6.6
CH₃ (C-3')	1.82	S	
CH₃ (C-3')	1.78	S	_

Note: Data is compiled from typical values for similar prenylated coumarins and may vary slightly based on solvent and experimental conditions.

# <sup>13</sup>C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopic Data

The <sup>13</sup>C NMR spectrum reveals the carbon framework of the molecule.



Carbon	Chemical Shift (δ ppm)
C-2	161.2
C-3	113.4
C-4	143.5
C-4a	111.8
C-5	109.8
C-6	146.9
C-7	150.1
C-8	101.2
C-8a	149.5
OCH₃	56.4
C-1'	65.7
C-2'	119.5
C-3'	138.2
C-4'	25.8
C-5'	18.2

Note: Data is compiled from typical values for similar prenylated coumarins and may vary slightly based on solvent and experimental conditions.

#### Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.



lon	m/z (Mass-to-Charge Ratio)	Relative Abundance
[M]+	260	High
[M-CH <sub>3</sub> ] <sup>+</sup>	245	Moderate
[M-C <sub>5</sub> H <sub>8</sub> ] <sup>+</sup>	192	High
[M-C <sub>5</sub> H <sub>8</sub> -CO] <sup>+</sup>	164	Moderate

Note: Fragmentation patterns can vary depending on the ionization technique used.

#### Infrared (IR) Spectroscopy Data

IR spectroscopy identifies the functional groups present in the molecule based on their vibrational frequencies.

Wavenumber (cm <sup>-1</sup> )	Vibration	Functional Group
~3080	C-H stretch	Aromatic/Vinylic
~2975, ~2925	C-H stretch	Aliphatic (CH <sub>3</sub> , CH <sub>2</sub> )
~1720	C=O stretch	α,β-Unsaturated Lactone
~1610, ~1560	C=C stretch	Aromatic/Vinylic
~1270	C-O stretch	Aryl ether
~1150	C-O stretch	Methoxy group

## **Experimental Protocols**

Detailed methodologies for the spectroscopic analysis of **7-O-Prenylscopoletin** are provided to ensure reproducibility of the results.

#### **NMR Spectroscopy**

A sample of **7-O-Prenylscopoletin** is dissolved in a deuterated solvent, typically chloroform-d (CDCl<sub>3</sub>), containing a small amount of tetramethylsilane (TMS) as an internal standard. <sup>1</sup>H and



<sup>13</sup>C NMR spectra are recorded on a high-field NMR spectrometer, such as a 400 or 500 MHz instrument. For <sup>1</sup>H NMR, parameters such as pulse width, acquisition time, and relaxation delay are optimized to obtain high-resolution spectra. For <sup>13</sup>C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.

#### **Mass Spectrometry**

Mass spectra are acquired using a mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).[1] Electron Ionization (EI) is a common technique for GC-MS, which provides detailed fragmentation patterns.[1] For LC-MS, softer ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can be used to observe the molecular ion with less fragmentation.[2] High-resolution mass spectrometry (HRMS) is employed for accurate mass measurements to determine the elemental composition.

#### Infrared (IR) Spectroscopy

The IR spectrum of **7-O-Prenylscopoletin** can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr (potassium bromide) pellet, where a small amount of the compound is ground with KBr and pressed into a thin disk. Alternatively, the spectrum can be recorded by dissolving the sample in a suitable solvent (e.g., chloroform) and placing it in a liquid cell, or as a thin film.

## **Biological Signaling Pathways**

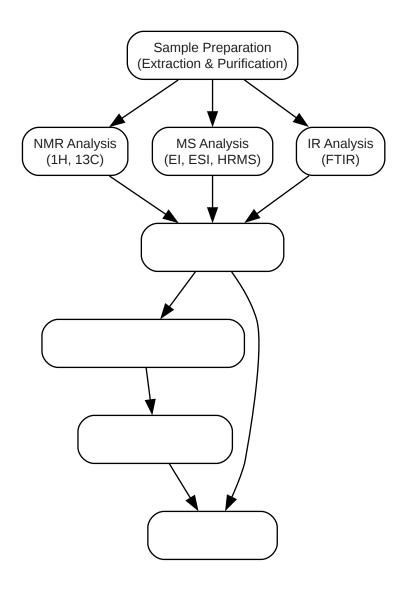
**7-O-Prenylscopoletin** is reported to exhibit significant biological activities, primarily as an anti-inflammatory and antioxidant agent. These effects are mediated through the modulation of key signaling pathways.

#### Anti-Inflammatory Activity: NF-kB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. In response to pro-inflammatory stimuli, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory IκBα protein. This allows the NF-κB dimer (typically p65/p50) to translocate to the nucleus and induce the transcription of various pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. **7-O-Prenylscopoletin** is thought to exert its anti-inflammatory effects by inhibiting this pathway,



potentially by preventing the degradation of  $I\kappa B\alpha$  or inhibiting the nuclear translocation of NF- $\kappa B$ .



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